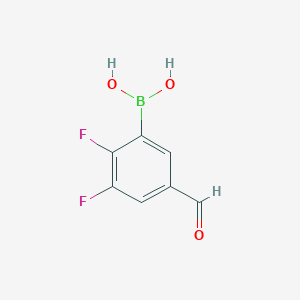

2,3-Difluoro-5-formylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-5-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BF2O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a formyl group at the 5 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-formylphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated aromatic compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2,3-Difluoro-5-carboxyphenylboronic acid.

Reduction: 2,3-Difluoro-5-hydroxymethylphenylboronic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2,3-Difluoro-5-formylphenylboronic acid (C7H5BF2O3) features a phenyl ring substituted with two fluorine atoms at the 2 and 3 positions and a formyl group at the 5 position. This structure enhances its reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction , where it serves as a key building block for forming carbon-carbon bonds. The mechanism involves oxidative addition to a palladium catalyst followed by transmetalation, facilitating the formation of new organic compounds .

Organic Synthesis

- Building Block in Synthesis : The compound is primarily utilized in organic synthesis as a reagent for the Suzuki-Miyaura coupling reaction. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and materials science .

Biomedical Applications

- Molecular Recognition : Research indicates that boron-based compounds like this compound can selectively bind to sialic acid residues on tumor cells, making them potential candidates for targeted drug delivery systems .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of phenylboronic acids exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Material Science

- Advanced Materials Production : The compound's unique properties allow it to be employed in creating advanced materials such as polymers and electronic components. Its ability to form stable complexes can enhance material properties like conductivity and stability under various conditions .

Case Study 1: Tumor-Targeting Contrast Agents

A study explored the synthesis of gadolinium complexes with this compound derivatives for MRI applications. The research demonstrated that these complexes could effectively target sialic acid on cancer cells, enhancing imaging contrast and specificity .

| Compound Name | Target | Application | Outcome |

|---|---|---|---|

| GdDOTA-EN-F2PBA | Sialic Acid | MRI Contrast Agent | Improved targeting and imaging contrast |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated moderate activity against Candida albicans and Aspergillus niger, suggesting its potential use as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/ml | Moderate |

| Aspergillus niger | 50 µg/ml | Moderate |

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-5-formylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The compound can interact with molecular targets such as serine proteases and kinases, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluoro-3-formylphenylboronic acid

- 3,5-Difluorophenylboronic acid

- 2-Fluorophenylboronic acid

Uniqueness

2,3-Difluoro-5-formylphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the formyl group on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the formyl group at the 5 position allows for specific interactions and reactions that are not possible with other isomers .

Actividad Biológica

2,3-Difluoro-5-formylphenylboronic acid (CAS: 2377611-83-9) is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound exhibits unique biological activities due to its structural features, including the presence of both fluorine atoms and a formyl group, which can influence its reactivity and interactions with biological targets.

- Molecular Formula : C7H6BFO3

- Molecular Weight : 167.93 g/mol

- Melting Point : 123-127 °C

- Purity : ≥95% .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and amino acids. This property is particularly significant in the context of enzyme inhibition and drug design. The compound undergoes tautomeric rearrangement in solution, which may affect its binding affinity to various biological targets .

Biological Activity Overview

The biological activities of boronic acids, including this compound, are diverse and include:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may exhibit similar properties.

- Antiviral Properties : Some boronic acids have shown potential against viral infections by inhibiting viral replication mechanisms.

- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a candidate for drug development targeting various metabolic pathways.

Case Studies

-

Anticancer Research :

A study explored the effects of various boronic acids on cancer cell lines, highlighting their potential as proteasome inhibitors. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against breast and prostate cancer cells. -

Antiviral Activity :

Research into the antiviral properties of boronic acids has indicated that they can inhibit viral entry and replication. A related compound was shown to interfere with the life cycle of certain viruses, suggesting that this compound may warrant further investigation in this area.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2,3-difluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWQGLUQYKXBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.